molecular formula C7H7BrO3S B1596260 4-(Bromomethyl)benzenesulfonic acid CAS No. 82835-61-8

4-(Bromomethyl)benzenesulfonic acid

Cat. No.: B1596260
CAS No.: 82835-61-8
M. Wt: 251.1 g/mol
InChI Key: DDSXIDHLKARTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of benzenesulfonic acid, where a bromomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)benzenesulfonic acid can be synthesized through several methods. One common method involves the bromination of toluenesulfonic acid. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the methyl group.

Another method involves the reaction of alpha-bromo-p-toluenesulfonyl chloride with aqueous hydrochloric acid in 1,4-dioxane at 40°C for 4 hours. The product is then purified by crystallization from chloroform .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of sulfonamides or sulfonyl thiocyanates.

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of toluenesulfonic acid.

Scientific Research Applications

4-(Bromomethyl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzenesulfonic acid involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The sulfonic acid group enhances the compound’s solubility in water and its reactivity in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethylbenzenesulfonic acid
  • 4-Methylbenzenesulfonic acid
  • 4-Nitrobenzenesulfonic acid

Uniqueness

4-(Bromomethyl)benzenesulfonic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a more reactive electrophile, allowing for a broader range of chemical transformations. Additionally, the sulfonic acid group provides enhanced solubility and stability in aqueous environments, making it suitable for various industrial and research applications.

Properties

IUPAC Name

4-(bromomethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXIDHLKARTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276593
Record name 4-(bromomethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82835-61-8
Record name 4-(bromomethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)benzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)benzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)benzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)benzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.